Cas no 84328-14-3 (3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid)

3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid is a bicyclic diene derivative featuring both methoxycarbonyl and carboxylic acid functional groups. This compound is of interest in synthetic organic chemistry due to its rigid bicyclic framework and reactive diene moiety, which make it a valuable intermediate for Diels-Alder reactions and other cycloaddition processes. The presence of two distinct carboxyl groups allows for versatile functionalization, enabling applications in the synthesis of complex molecular architectures. Its stability under standard conditions and well-defined reactivity profile facilitate precise modifications, making it useful in pharmaceutical and materials science research. The compound's structural features also support studies in stereochemistry and ring-strain-driven transformations.
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid structure
84328-14-3 structure
Product name:3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
CAS No:84328-14-3
MF:C10H10O4
MW:194.184
CID:667349
PubChem ID:13265887

3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
    • Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, 2-methyl ester
    • Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, monomethyl ester
    • SCHEMBL13947949
    • 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylicacid
    • 84328-14-3
    • Inchi: InChI=1S/C10H10O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)
    • InChI Key: WPPRQTOKYRDUCP-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(C2C=CC1C2)C(=O)O

Computed Properties

  • Exact Mass: 194.05790880g/mol
  • Monoisotopic Mass: 194.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 63.6Ų

3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM201011-1g
3-(methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
84328-14-3 95%
1g
$631 2021-08-05
Chemenu
CM201011-1g
3-(methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
84328-14-3 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743457-1g
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
84328-14-3 98%
1g
¥5174.00 2024-07-28

Additional information on 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid

Introduction to 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid (CAS No. 84328-14-3)

3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 84328-14-3, is a structurally intriguing compound belonging to the class of bicyclic hydrocarbons. This molecule, featuring a fused cyclopropane and cyclopentane ring system, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique stereochemistry and potential biological activities. The presence of a methyl ester group at the 3-position and a carboxylic acid functionality at the 2-position contributes to its reactivity and utility in synthetic chemistry.

The compound’s framework, consisting of a bicyclo[2.2.1]heptane core, is a testament to the versatility of cyclic structures in medicinal chemistry. The rigid three-membered ring (cyclopropane) and the five-membered ring (cyclopentane) create a conformationally constrained system that can influence the molecule’s interactions with biological targets. This constraint has made it a valuable scaffold for designing molecules with specific binding properties.

In recent years, there has been growing interest in leveraging such bicyclic systems for drug discovery due to their ability to mimic natural products and exhibit enhanced metabolic stability. The 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid derivative has been explored as a key intermediate in the synthesis of more complex pharmacophores. Its structural motif is reminiscent of several natural products known for their bioactivity, including some isolated from plants and microorganisms.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of non-benzenoid aromatic compounds. The bicyclo[2.2.1]heptane system can be functionalized in various ways, allowing chemists to introduce diverse substituents that may enhance binding affinity or selectivity in biological assays. For instance, derivatives of this compound have been investigated for their interactions with enzymes and receptors involved in inflammatory pathways.

The methyl ester group at the 3-position provides a handle for further derivatization, enabling the preparation of amides, esters, or other functional groups that are commonly employed in drug development. This flexibility has made 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid a valuable building block in synthetic organic chemistry. Researchers have utilized this compound to construct more elaborate molecules with potential applications in treating neurological disorders, cancer, and infectious diseases.

Recent studies have highlighted the utility of this scaffold in designing molecules that interact with protein targets through hydrophobic interactions and hydrogen bonding networks. The rigid bicyclic core ensures that these interactions are optimized, while the presence of polar functional groups allows for fine-tuning of solubility and bioavailability. This balance has made it an attractive candidate for further development into lead compounds.

The synthesis of 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors such as cyclohexadienes or cyclopropanecarboxylic acid derivatives. Advances in catalytic methods have enabled more efficient routes to this compound, reducing reaction times and improving yields. These improvements have made it more accessible for researchers to explore its synthetic potential.

In addition to its pharmaceutical applications, this compound has found utility in materials science due to its unique structural features. The rigid bicyclo[2.2.1]heptane system can be incorporated into polymers or other materials to impart specific mechanical or electronic properties. Such applications are particularly relevant in the development of advanced materials for electronics or specialty chemicals.

The future prospects for 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid are promising, with ongoing research focusing on expanding its synthetic toolkit and exploring new biological targets. As our understanding of molecular recognition continues to evolve, compounds like this are likely to play an increasingly important role in drug discovery and material science.

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